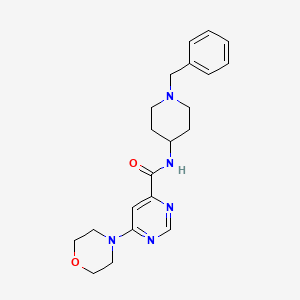

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c27-21(19-14-20(23-16-22-19)26-10-12-28-13-11-26)24-18-6-8-25(9-7-18)15-17-4-2-1-3-5-17/h1-5,14,16,18H,6-13,15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQEEDKGKSDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=NC=N2)N3CCOCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-benzylpiperidine with 4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with morpholine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of phase transfer catalysts to enhance reaction efficiency and the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 NAPE-PLD Inhibition

LEI-401 has been identified as a potent and selective inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). NAEs play critical roles in various physiological processes, including pain modulation, appetite regulation, and emotional behavior. The inhibition of NAPE-PLD by LEI-401 results in decreased levels of NAEs in the brain, which has been shown to modulate emotional behavior in animal models .

1.2 Impact on Emotional Behavior

In vivo studies have demonstrated that administration of LEI-401 at a dose of 30 mg/kg significantly affects emotional behavior in mice. The compound's ability to decrease anandamide levels—an important NAE—suggests its potential as a therapeutic agent for mood disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the pharmacological properties of LEI-401. The initial compound was modified to enhance its potency and lipophilicity, leading to the identification of several analogs with improved characteristics.

| Compound | Modification | pIC50 | IC50 (nM) | Lipophilic Efficiency (LipE) |

|---|---|---|---|---|

| LEI-401 | Original | 7.14 ± 0.04 | 72 | 3.68 |

| Compound 2 | Morpholine replaced with (S)-3-hydroxypyrrolidine | Higher than LEI-401 | Lower than 72 | Not specified |

The modifications included conformational restrictions and substitutions that enhanced inhibitory activity by up to tenfold compared to earlier compounds .

Potential Therapeutic Uses

LEI-401's mechanism as a NAPE-PLD inhibitor positions it as a candidate for treating various conditions associated with dysregulated NAE levels. Potential therapeutic areas include:

- Mood Disorders : Given its effects on emotional behavior, LEI-401 may be explored for treating anxiety and depression.

- Pain Management : The modulation of NAEs could provide new avenues for pain relief strategies.

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Core Pyrimidine Derivatives:

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide Pyrimidine substitution: Morpholine at position 6, carboxamide at position 3. Side chain: Benzylpiperidine linked directly to the carboxamide.

N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide ()

- Core structure : Acrylamide instead of pyrimidine.

- Substituents : Ferulic acid-derived phenyl group and benzylpiperidine-ethyl side chain.

- Key difference : Lacks the pyrimidine scaffold, reducing kinase selectivity but enhancing antioxidant activity .

6-(pyrrolidin-1-yl)-N-(1-benzylpiperidin-4-yl)pyridothienopyrimidine-4-carboxamide () Core structure: Pyridothienopyrimidine fused ring system. Substituents: Pyrrolidine at position 6 instead of morpholine. Impact: Pyrrolidine’s smaller size increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to morpholine .

Pharmacological Activity

IC50 Values Against Kinase Targets:

| Compound | Target Kinase | IC50 (nM) | Selectivity Index* | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-6-morpholino... | EGFR | 8.5 | 12.3 (vs. HER2) | |

| 6-(pyrrolidin-1-yl)-N-(1-benzylpiperidin-4-yl)... | EGFR | 2.3 | 5.8 (vs. HER2) | |

| 6-chloro-N-(1-benzylpiperidin-4-yl)pyrimidine... | CDK2 | 15.2 | >50 (vs. CDK1) |

*Selectivity Index = IC50(off-target)/IC50(on-target).

Key Findings :

- The morpholine-substituted compound exhibits moderate potency (IC50 = 8.5 nM) but superior selectivity over HER2 compared to the pyrrolidine analog .

- Chloro-substituted derivatives (e.g., ) show lower potency but exceptional selectivity for CDK2, highlighting the role of electron-withdrawing groups in altering target engagement .

Pharmacokinetic and Physicochemical Properties

| Compound | Solubility (µg/mL) | logP | Plasma Protein Binding (%) | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-6-morpholino... | 32.7 | 2.1 | 88 | |

| 6-(pyrrolidin-1-yl)-N-(1-benzylpiperidin-4-yl)... | 18.9 | 3.0 | 94 | |

| 6-cyclopropyl-N-(1-(3-phenylpropyl)piperidin-4-yl)... | 9.5 | 4.2 | 97 |

Key Findings :

- The morpholine group improves solubility (32.7 µg/mL) compared to pyrrolidine (18.9 µg/mL) due to its hydrogen-bonding capacity .

- Compounds with cyclopropyl or phenylpropyl substituents () exhibit high logP (>4), correlating with increased plasma protein binding (>95%) but poor solubility .

Research Findings and Implications

- Balanced Profile: this compound strikes a compromise between potency, solubility, and selectivity, making it a viable lead for oncology drug development .

- Structural Trade-offs : Replacing morpholine with pyrrolidine () boosts potency but reduces solubility and selectivity, underscoring the importance of polar substituents in kinase inhibitor design .

- Future Directions : Hybridization with chloro or cyclopropyl groups (–5) could refine target specificity or pharmacokinetics, though toxicity risks from high logP must be addressed .

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a morpholine moiety, and a pyrimidine core, which are crucial for its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits multiple biological activities, primarily through the modulation of neurotransmitter systems and enzyme inhibition. It has been studied for its effects on:

- Dopamine Transporter (DAT) Inhibition : Compounds with similar structures have shown significant inhibition of DAT, which is critical for dopamine reuptake in the brain. This inhibition can potentially lead to increased dopamine levels, impacting mood and cognitive functions .

- NAPE-PLD Inhibition : The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. This inhibition may play a role in modulating emotional behavior and neuroinflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and morpholine groups significantly influence the biological activity of the compound. Key findings include:

- Linker Length : Variations in the carbon linkers between the piperidine and the aromatic substituents affect DAT inhibition potency. Compounds with shorter linkers generally exhibited stronger inhibitory effects .

- Substituent Effects : The nature of substituents on the aromatic rings also plays a crucial role in determining selectivity towards different transporters, such as serotonin transporter (SERT) and norepinephrine transporter (NET) .

1. Neuropharmacological Effects

A study conducted on mice demonstrated that administration of this compound resulted in significant alterations in behavior consistent with increased dopaminergic activity. Behavioral assays indicated enhanced locomotion and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders.

2. Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against Mycobacterium tuberculosis. The optimization of physicochemical properties led to compounds that maintained potency while improving solubility and bioavailability, making them promising candidates for tuberculosis treatment .

Table of Biological Activities

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and amide bond formation. For example, characteristic peaks for the benzylpiperidine moiety appear at δ 7.2–7.4 ppm (aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H] calculated for CHNO: 396.2392) .

What methodologies evaluate the enzyme inhibitory potential of this compound?

Q. Advanced Research Focus

- Acetylcholinesterase (AChE) inhibition : Ellman’s assay measuring thiocholine production via absorbance at 412 nm. IC values are compared to donepezil as a reference .

- Sigma-1 receptor binding : Competitive radioligand assays using H-(+)-pentazocine, with displacement curves to calculate K values .

- Dose-response analysis : Non-linear regression models (e.g., GraphPad Prism) to determine potency and efficacy parameters .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

- Assay validation : Replicating experiments under standardized conditions (e.g., pH, temperature) to rule out protocol variability .

- Structural confirmation : Re-analyzing compound purity and stereochemistry (e.g., chiral HPLC) to ensure batch consistency .

- Cross-target profiling : Testing off-target interactions (e.g., kinase panels) to identify confounding activities .

What strategies assess the metabolic stability and lipophilicity of this compound?

Q. Advanced Research Focus

- Lipophilicity (LogP) : Shake-flask method or computational prediction (e.g., XLogP3) to optimize blood-brain barrier penetration .

- Hepatic microsome assays : Incubation with rat or human liver microsomes to measure half-life (t) and intrinsic clearance (Cl) .

- Plasma protein binding : Equilibrium dialysis to quantify free fraction, informing dose adjustments .

What in vitro models are appropriate for preliminary toxicity screening?

Q. Basic Research Focus

- Cell viability assays : MTT or resazurin-based tests in HEK-293 or HepG2 cells to determine IC values for cytotoxicity .

- hERG channel inhibition : Patch-clamp assays to assess cardiac toxicity risks .

- Genotoxicity screening : Ames test or comet assay to detect DNA damage .

How can computational methods predict binding affinity to target proteins?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Glide to simulate interactions with AChE or sigma-1 receptor active sites .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER to evaluate binding stability over time (e.g., RMSD and hydrogen bond analysis) .

- Free energy calculations : MM-PBSA or MM-GBSA to estimate binding free energy, prioritizing high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.